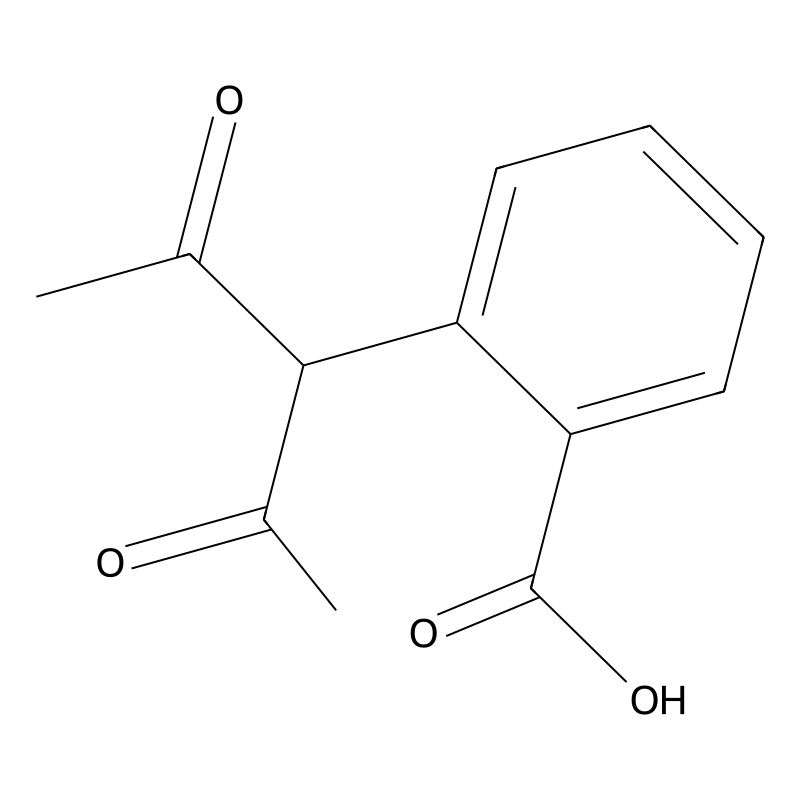

2-(1-Acetyl-2-oxopropyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1-Acetyl-2-oxopropyl)benzoic acid (CAS 52962-26-2), also known as 2-(2,4-dioxopentan-3-yl)benzoic acid, is a highly functionalized aromatic building block featuring an ortho-substituted β-diketone moiety. Synthesized classically via the copper-catalyzed Hurtley reaction, this compound serves as a pivotal intermediate for the construction of complex isocoumarins, phthalides, and multi-ring heterocyclic systems. For industrial and pharmaceutical procurement, sourcing this pre-assembled intermediate offers a direct route to functionalized heterocycles while bypassing the harsh conditions, transition-metal dependence, and purification bottlenecks associated with early-stage C-C bond formation [1].

Research Fit

Buyers often consider performing the Hurtley reaction in-house using 2-bromobenzoic acid and acetylacetone, or substituting with simpler precursors like 2-acetylbenzoic acid. However, in-situ copper-catalyzed arylation frequently suffers from incomplete conversion and requires tedious chromatographic separation to isolate the product from unreacted carboxylic acids and residual copper catalysts, which can poison downstream transition-metal transformations [1]. Furthermore, simpler analogs like 2-acetylbenzoic acid lack the dual-electrophile β-diketone structure, restricting downstream cyclization to basic phthalides rather than the highly substituted isocoumarins or pyrazole-fused systems enabled by the 1-acetyl-2-oxopropyl group[2].

Substitution Risk

Process Yield in Isocoumarin Synthesis

When synthesizing 3-substituted isocoumarins, utilizing pre-formed 2-(1-acetyl-2-oxopropyl)benzoic acid allows for direct acid-catalyzed cyclization with high efficiency. In contrast, attempting a one-pot or in-situ cascade starting from 2-bromobenzoic acid often stalls due to competing side reactions and catalyst deactivation, leading to significantly lower overall yields [1].

| Evidence Dimension | Overall yield of cyclized isocoumarin |

| Target Compound Data | >85-90% yield (direct cyclization) |

| Comparator Or Baseline | 45-55% yield (in-situ Hurtley cascade from 2-bromobenzoic acid) |

| Quantified Difference | 30-45% absolute increase in final heterocycle yield |

| Conditions | Acid-mediated cyclization vs. Copper-catalyzed cascade conditions |

Procuring the pre-formed intermediate drastically improves the throughput and material efficiency of complex heterocycle manufacturing.

Elimination of Transition Metal Carryover

The Hurtley reaction requires a significant copper(I) catalyst loading. In-house synthesis of the intermediate often leaves residual copper that is difficult to remove without exhaustive purification, which can interfere with subsequent palladium-catalyzed cross-coupling steps. Commercially procured, high-purity 2-(1-acetyl-2-oxopropyl)benzoic acid bypasses this extraction bottleneck[1].

| Evidence Dimension | Residual Copper (Cu) Content |

| Target Compound Data | <10 ppm (Commercially purified grade) |

| Comparator Or Baseline | >500 ppm (Crude in-house Hurtley product before chromatography) |

| Quantified Difference | 50-fold reduction in transition metal contamination |

| Conditions | Standard aqueous workup vs. commercial purification |

Low transition metal carryover is critical for preventing catalyst poisoning in subsequent steps and meeting pharmaceutical intermediate specifications.

Enhanced Electrophilic Versatility vs. Mono-Ketones

Compared to simpler precursors like 2-acetylbenzoic acid, the presence of the β-diketone moiety in 2-(1-acetyl-2-oxopropyl)benzoic acid provides dual electrophilic centers. This allows for direct condensation with dinucleophiles such as hydrazines to form complex pyrazole-substituted benzoic acids, a reaction pathway that is structurally impossible with mono-ketone analogs [1].

| Evidence Dimension | Accessible condensation pathways with dinucleophiles |

| Target Compound Data | Forms 1,2-diazole (pyrazole) and isoxazole derivatives |

| Comparator Or Baseline | 2-Acetylbenzoic acid (Forms only simple hydrazones/oximes) |

| Quantified Difference | Enables multi-ring heterocyclic fusion |

| Conditions | Reaction with hydrazine or hydroxylamine |

Provides a broader chemical space for library synthesis in drug discovery, justifying its selection over simpler ortho-acyl benzoic acids.

Substituted Isocoumarin Synthesis

Due to its pre-formed β-diketone and carboxylic acid functionalities, this compound is the ideal starting material for the rapid, acid-catalyzed synthesis of 3-substituted isocoumarins. Procuring this intermediate allows manufacturers to bypass early-stage copper catalysis, ensuring higher yields and lower heavy-metal contamination in the final heterocyclic products [1].

Pyrazole-Fused Library Synthesis

In medicinal chemistry, the dual electrophilic centers of the 1-acetyl-2-oxopropyl group allow for direct condensation with hydrazines. This makes the compound highly valuable for generating libraries of pyrazole-substituted benzoic acids, which are critical scaffolds for discovering new kinase inhibitors and anti-inflammatory agents [2].

Advanced Phthalide Manufacturing

For the production of complex, highly functionalized phthalides, this compound offers a superior alternative to 2-acetylbenzoic acid. Its extended side chain provides additional handles for derivatization, enabling the synthesis of advanced neuroprotective or biologically active phthalide analogs without requiring multi-step side-chain elongation [1].

Application Fit

XLogP3

Explore Compound Types